![molecular formula C25H24N6O4S B2595642 N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-96-2](/img/structure/B2595642.png)
N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H24N6O4S and its molecular weight is 504.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (referred to as Compound A) is a complex organic molecule that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a unique combination of a dihydrobenzo[dioxin] moiety and a triazolo-pyridazine structure. Its molecular formula is C18H20N6O3S, with a molecular weight of approximately 398.44 g/mol. The structural complexity of Compound A suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of triazoles, similar to those found in Compound A, exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways, which are crucial in the development of certain cancers . The presence of the triazole ring in Compound A may enhance its antitumor efficacy through similar mechanisms.
Anti-inflammatory and Antioxidant Properties
Compounds containing the dihydrobenzo[dioxin] structure have been associated with anti-inflammatory effects. In particular, derivatives have shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting that Compound A could possess similar anti-inflammatory activity . Additionally, the antioxidant properties observed in related compounds indicate that it may help mitigate oxidative stress in biological systems.
Structure-Activity Relationships (SAR)
The SAR analysis of compounds related to Compound A highlights the importance of specific functional groups in modulating biological activity. For example:
- Dihydrobenzo[dioxin] moiety : This part may contribute to lipophilicity and cellular membrane permeability.
- Triazole and pyridazine rings : These heterocycles are known for their ability to interact with various enzymes and receptors, enhancing the compound's pharmacological profile.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit potent inhibitory effects against cancer cell lines. For example, studies on pyrazole derivatives showed IC50 values in the low micromolar range against various tumor types .
- In Vivo Efficacy : Animal models have been employed to evaluate the therapeutic potential of compounds structurally related to Compound A. One study reported significant tumor regression in mice treated with a similar triazole-containing compound at doses ranging from 100 to 300 mg/kg .
Propriétés
IUPAC Name |
N-[2-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4S/c1-16-2-4-17(5-3-16)25(33)26-11-10-22-29-28-21-8-9-24(30-31(21)22)36-15-23(32)27-18-6-7-19-20(14-18)35-13-12-34-19/h2-9,14H,10-13,15H2,1H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMLUVIVXVBQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.